molecular formula C12H7FN4O2S B14942100 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B14942100
M. Wt: 290.28 g/mol
InChI Key: HBNCRHOLVJZFNW-UHFFFAOYSA-N
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Description

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the thiadiazole group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the quinoline ring or the thiadiazole group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline ketone, while substitution could produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Shares the quinoline core and fluorine substitution.

    4-Hydroxyquinoline: Similar hydroxyl group on the quinoline ring.

    Thiadiazole derivatives: Compounds with the thiadiazole group.

Uniqueness

8-FLUORO-4-HYDROXY-N-(1,3,4-THIADIAZOL-2-YL)-3-QUINOLINECARBOXAMIDE is unique due to the combination of the fluorine atom, hydroxyl group, and thiadiazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H7FN4O2S

Molecular Weight

290.28 g/mol

IUPAC Name

8-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H7FN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)

InChI Key

HBNCRHOLVJZFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NN=CS3

Origin of Product

United States

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